molecular formula C12H21NO4 B1383907 Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate CAS No. 1422343-87-0

Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate

Cat. No.: B1383907
CAS No.: 1422343-87-0
M. Wt: 243.3 g/mol
InChI Key: ORRRMIVPONXXNG-UHFFFAOYSA-N
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Description

Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate (CAS: 1422343-87-0) is a bicyclic tertiary amine ester with a hydroxyl group at position 7. Its structure combines a bicyclo[4.2.1]nonane backbone, an oxygen atom (2-oxa), and a nitrogen atom (5-aza) functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in pharmaceutical and organic synthesis as a chiral building block or intermediate. Notably, it has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

tert-butyl 9-hydroxy-2-oxa-5-azabicyclo[4.2.1]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-9-5-4-8(13)10(9)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRMIVPONXXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2CCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring System: This step involves the cyclization of a suitable precursor to form the oxazabicyclo nonane ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.

    Protection of the Carboxyl Group: The carboxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Acidic or basic conditions with suitable nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate serves as a versatile building block in organic synthesis. Its bicyclic structure facilitates the construction of more complex molecules, making it a valuable intermediate in the development of pharmaceuticals and fine chemicals. Researchers utilize this compound to create derivatives with modified functional groups, enhancing their chemical reactivity and biological properties.

Analytical Chemistry Reference Standard
In analytical chemistry, this compound is often used as a reference standard for various assays and methods. Its unique spectral properties allow for accurate identification and quantification in complex mixtures, aiding in the development of new analytical techniques.

Biological Research Applications

Antimicrobial and Antiviral Properties
Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and antiviral effects. Preliminary research suggests that this compound may inhibit the growth of certain pathogens, making it a candidate for further exploration in drug development against infectious diseases.

Mechanism of Action Exploration
The mechanism of action involves interactions with specific molecular targets within biological pathways. Understanding how this compound modulates enzyme activity or receptor function can lead to insights into its therapeutic potential and guide the design of more effective derivatives.

Medicinal Applications

Drug Development
The unique structural characteristics of this compound make it a promising candidate for drug development. Its ability to interact with various biological targets positions it as a potential lead compound for developing new therapeutics aimed at specific diseases.

Therapeutic Applications
Researchers are exploring its applications in treating conditions such as infections and possibly even cancer, given its observed biological activities. Continued investigation is necessary to fully elucidate its therapeutic efficacy and safety profiles.

Industrial Applications

Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs. Its structural features allow for modifications that can enhance drug stability and bioavailability.

Production of Fine Chemicals
Beyond pharmaceuticals, this compound is also employed in producing fine chemicals where specific structural attributes are required to achieve desired chemical properties or functionalities.

Mechanism of Action

The mechanism of action of Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The most relevant structural analog is tert-Butyl 8-Oxa-2,5-Diazaspiro[3.5]Nonane-5-Carboxylate (CAS: 185213-09-6, Mol. Weight: 176.22 g/mol) . Key differences include:

  • Backbone Geometry: The target compound features a bicyclo[4.2.1]nonane system, while the analog adopts a spiro[3.5]nonane scaffold. The bicyclo system introduces greater ring strain and rigidity compared to the spiro structure.
  • Heteroatom Arrangement : The target has a single nitrogen (5-aza) and oxygen (2-oxa), whereas the spiro analog contains two nitrogens (2,5-diaza) and one oxygen (8-oxa).

Physicochemical Properties

Property Target Compound Spiro Analog (CAS: 185213-09-6)
Molecular Weight Not explicitly reported 176.22 g/mol
Solubility Likely polar (due to –OH) Less polar (no –OH)
Stability Discontinued; may degrade Commercially available
Storage Requirements Ventilated, cool, closed container No specific data

Key Research Findings

  • Discontinuation : The target compound’s discontinuation by CymitQuimica implies inferior stability or niche applicability compared to analogs like the spiro derivative.

Biological Activity

Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • Chemical Formula : C12H21NO4
  • CAS Number : 1422343-87-0
  • Molecular Weight : 243.3 g/mol

The compound is characterized by the presence of a bicyclic ring system, which is significant for its biological interactions. Its structural features make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting various biological pathways.

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Structure : This is achieved through cyclization reactions that may occur under acidic or basic conditions.
  • Introduction of Hydroxy Group : Selective oxidation reactions introduce the hydroxy group.
  • Protection of Functional Groups : The carboxyl group is often protected to prevent unwanted side reactions.

Common Reactions

Reaction TypeReagents UsedProducts Formed
Oxidationm-CPBAKetones, Aldehydes
ReductionLiAlH4Alcohols
SubstitutionNucleophilesVarious derivatives

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Antiprotozoal Activity

A related study explored azabicyclo-nonanes linked to tetrazole structures, revealing significant antiplasmodial and antitrypanosomal activities against Plasmodium falciparum and Trypanosoma brucei strains. Although specific data on this compound's activity against these protozoa is limited, its structural similarities to active compounds suggest potential efficacy in this area .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other azabicyclo compounds to highlight differences in biological activity:

Compound NameStructural FeatureBiological Activity
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-CarboxamideAmide GroupPotentially lower antimicrobial activity
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylic AcidCarboxylic Acid GroupEnhanced solubility but varied activity

Case Studies and Research Findings

Recent studies have investigated related compounds within the azabicyclo family, focusing on their pharmacological properties:

  • Study on Azabicyclo[3.2.2]nonanes : A series demonstrated antiprotozoal activity in submicromolar ranges, indicating that modifications to the bicyclic structure can enhance efficacy .
    • Key Findings :
      • Compounds showed IC50 values as low as 0.180 µM against P.f..
      • Selectivity indices indicated moderate cytotoxicity concerns.

Q & A

Q. What are the recommended methods for synthesizing Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For bicyclic systems like this, key steps may include:

  • Ring-closing metathesis or Mannich reactions to form the azabicyclo framework.
  • tert-Butyloxycarbonyl (Boc) protection of the amine group to prevent unwanted side reactions (common in spiro and bicyclic systems, as seen in similar compounds ).
  • Hydroxylation at the 9-position via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation).

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Refer to safety protocols from analogous bicyclic compounds:

  • Storage : Stable under recommended conditions (20–25°C, inert atmosphere) . Use airtight containers to prevent moisture absorption.
  • Handling :
    • PPE : Nitrile gloves, lab coat, and safety goggles .
    • Spill Management : Sweep or vacuum spills; avoid water to prevent contamination .
    • Waste Disposal : Use licensed disposal services for hazardous organic waste .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the bicyclic framework and stereochemistry using SHELX software for refinement .
  • NMR : Key signals include:
    • ¹H NMR : tert-Butyl group (~1.2–1.4 ppm), hydroxyl proton (broad peak, D2O exchangeable).
    • ¹³C NMR : Carboxylate carbonyl (~165–170 ppm), oxa/aza ring carbons.
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

Advanced Research Questions

Q. How can researchers address contradictions in enantiomeric purity data during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose derivatives) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data .
  • Control Experiments : Vary catalysts (e.g., chiral Lewis acids) to identify stereochemical drift sources.

Example Data Conflict Resolution:

Method Reported Purity Resolution Action
HPLC95% eeRe-run with CD/IR correlation
NMRRacemic mixtureVerify solvent/deuterium shifts

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening or hydroxyl group reactions.
  • Molecular Dynamics : Simulate solvent effects on stability (e.g., polar aprotic solvents enhance Boc group retention) .
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites).

Case Study :
A study on azabicyclo[3.3.1]nonane derivatives used DFT to predict regioselectivity in epoxidation , applicable to analogous systems.

Q. How can researchers mitigate decomposition risks during high-temperature reactions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C for Boc-protected compounds ).
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the hydroxyl group.
  • Additive Screening : Stabilize the compound with radical scavengers (e.g., BHT) .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to validate bicyclic connectivity.
  • Chemical Shift Predictors : Compare experimental shifts with software outputs (e.g., ACD/Labs).
  • Dynamic Effects : Account for conformational flexibility via variable-temperature NMR.

Example :
A mismatch in predicted vs. observed hydroxyl shifts may arise from hydrogen bonding; use deuterated solvents to confirm .

Q. How can ecological impact assessments be conducted given limited data on this compound?

Methodological Answer:

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl azabicyclo[3.3.1]nonane derivatives ).
  • QSAR Modeling : Predict toxicity and biodegradability using quantitative structure-activity relationships.
  • Microcosm Studies : Test soil/water degradation under controlled lab conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate
Reactant of Route 2
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate

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